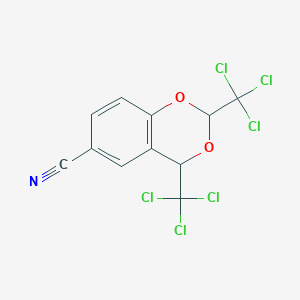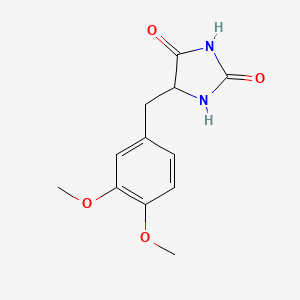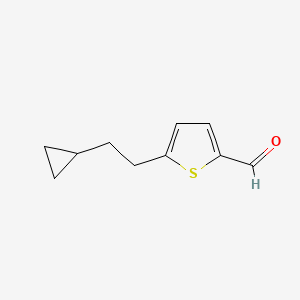
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a benzofuran ring fused with a phosphonium group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide typically involves the reaction of 3-oxo-1,3-dihydro-2-benzofuran-1-yl with triphenylphosphine in the presence of a brominating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to yield simpler phosphonium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for creating novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its role in targeting specific cellular pathways, which could lead to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the formation of stable complexes with these targets, modulating their activity and leading to specific biological effects. The benzofuran ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonic acid
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetate
Uniqueness
Compared to these similar compounds, (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide stands out due to its phosphonium group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical reagents.
Properties
Molecular Formula |
C26H20BrO2P |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H20O2P.BrH/c27-25-23-18-10-11-19-24(23)26(28-25)29(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-19,26H;1H/q+1;/p-1 |
InChI Key |
FMQQOMXEFURVKJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C(=O)O2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrazolo[4,3-C]pyridin-3-one](/img/structure/B8543380.png)

![1,4-Diazoniabicyclo[2.2.2]octane](/img/structure/B8543419.png)




![methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate](/img/structure/B8543445.png)
![Acetamide, N-[(dimethylamino)methylidene]-](/img/structure/B8543458.png)
![1h-Indazole-1-carboxylic acid,6-[(2-aminobenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8543459.png)




